RK-286D

Protein Kinase C inhibition Indolocarbazole SAR Kinase selectivity profiling

RK-286D (CAS 140429-37-4) is a microbial indolocarbazole alkaloid isolated from Streptomyces sp. RK-286, classified as both an antibiotic and a protein kinase C (PKC) inhibitor.

Molecular Formula C26H23N3O4
Molecular Weight 441.5 g/mol
CAS No. 140429-37-4
Cat. No. B1679404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRK-286D
CAS140429-37-4
SynonymsRK 286D;  RK-286D;  RK286D; 
Molecular FormulaC26H23N3O4
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)C2CC=CC3=NC4=C5C(=C6C=NC=C6C4=C23)C7=CC(=O)CCC7=N5)O)O
InChIInChI=1S/C26H23N3O4/c1-11-26(32)19(31)8-20(33-11)13-3-2-4-18-22(13)23-16-10-27-9-15(16)21-14-7-12(30)5-6-17(14)28-24(21)25(23)29-18/h2,4,7,9-11,13,19-20,26,31-32H,3,5-6,8H2,1H3/t11-,13?,19+,20-,26-/m1/s1
InChIKeyUUPBSFCIYSECSA-YYVZSKHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RK-286D (CAS 140429-37-4): Indolocarbazole Antibiotic and Attenuated PKC Inhibitor for Selectivity Profiling


RK-286D (CAS 140429-37-4) is a microbial indolocarbazole alkaloid isolated from Streptomyces sp. RK-286, classified as both an antibiotic and a protein kinase C (PKC) inhibitor [1]. It belongs to the staurosporine family of indolocarbazoles but possesses a distinctive 2,6-dideoxy-α-D-ribo-hexopyranosyl (rhodinose-type) sugar moiety attached at the indole nitrogen, and critically lacks the 4′-methylamino group present on the glycone of staurosporine—a structural feature that profoundly attenuates its PKC inhibitory potency [2]. This compound exhibits antimicrobial activity and inhibits phorbol ester (PDBu)-induced bleb formation in K562 human erythroleukemia cells .

Why RK-286D Cannot Be Replaced by Staurosporine, RK-286C, or Other Indolocarbazole PKC Inhibitors


Within the indolocarbazole family, PKC inhibitory potency varies by over 3,000-fold depending on subtle structural modifications to the sugar and aglycone moieties. RK-286D occupies a unique position at the low-potency extreme of this spectrum, with a PKC IC50 of approximately 10 μM—contrasting sharply with staurosporine (2.7 nM) and its direct congener RK-286C (1–3 μM) [1]. The critical structural determinant is the absence of the 4′-methylamino group on the hexopyranosyl ring in RK-286D, which has been established as essential for high-affinity PKC binding [2]. Consequently, substituting RK-286D with staurosporine or UCN-01 in experiments where attenuated PKC inhibition or predominant antimicrobial activity is desired will produce profoundly different biological outcomes. Researchers selecting this compound cannot interchange it with more potent indolocarbazole PKC inhibitors without fundamentally altering the experimental system.

Quantitative Differential Evidence for RK-286D vs. Closest Indolocarbazole Analogs


PKC Inhibitory Potency: RK-286D is ~3,700-Fold Weaker than Staurosporine

RK-286D exhibits an IC50 of approximately 10 μM against protein kinase C, representing a ~3,700-fold reduction in potency compared to the parent compound staurosporine (IC50 = 2.7 nM) [1]. This dramatic attenuation is attributed to the absence of the 4′-methylamino group on the sugar moiety, a modification shared by RK-286C and RK-1409B which also show reduced PKC inhibition, but RK-286D is the weakest among them [2]. The comparison is derived from independently reported IC50 values compiled in authoritative reviews, not from a single head-to-head experiment.

Protein Kinase C inhibition Indolocarbazole SAR Kinase selectivity profiling

Structural Differentiation: Unique 2,6-Dideoxy Sugar Moiety vs. Staurosporine's 4′-Methylamino Glycone

RK-286D contains a 13-(2,6-dideoxy-α-D-ribo-hexopyranosyl) substituent attached to the indolocarbazole core, as confirmed by the IUPAC systematic name: 13-(2,6-dideoxy-α-D-ribo-hexopyranosyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one . This contrasts with staurosporine, which bears a 4′-methylamino-4′-deoxy-α-D-glucopyranosyl moiety. The replacement of the 4′-methylamino group with a hydroxyl and the absence of the 3′-methoxy group in the RK-286D sugar fundamentally alters the hydrogen-bonding capacity and steric profile at the kinase ATP-binding pocket interface .

Natural product chemistry Glycosylated indolocarbazoles Structure-activity relationship

Dual Antimicrobial–PKC Inhibitor Profile Distinguished from Single-Activity Indolocarbazoles

RK-286D is explicitly described as both an antibiotic and a PKC inhibitor, demonstrating antimicrobial activity alongside its (weak) PKC inhibition [1]. This dual profile distinguishes it from compounds such as K-252a, K-252b, K-252c, and K-252d, which are recognized primarily as kinase inhibitors without prominent antibiotic classification [2]. While specific MIC data for RK-286D against defined bacterial or fungal strains was not retrievable from accessible primary sources, the compound is indexed in MeSH as an antibiotic isolated from Streptomyces with confirmed antimicrobial activity [1].

Antimicrobial screening Dual-activity natural products PKC-independent mechanisms

Bleb-Formation Assay Activity: Functional Cell-Based PKC Inhibition Context

RK-286D inhibits bleb formation induced by phorbol 12,13-dibutyrate (PDBu) in K562 human chronic erythroleukemia cells, a functional assay for PKC activator/inhibitor screening . In the same assay system, staurosporine completely inhibits bleb formation at 10 nM, and RK-286C inhibits the morphological change of K562 cells induced by PDBu at a concentration of 3 μM [1][2]. While the precise IC50 of RK-286D in this specific assay was not numerically reported, its activity in this functional system places it among the weaker indolocarbazole PKC inhibitors in a cell-based context.

Cell morphology assay K562 erythroleukemia PKC functional screening

Commercial Availability Profile: Limited Supply Chain vs. Widely Stocked Analogs

RK-286D is available from specialty suppliers such as MedChemExpress (HY-116060) and TargetMol (T26098), but is typically listed with 3–6 month lead times or as 'custom synthesis only' for quantities ≥1 gram . In contrast, staurosporine, K-252a, and UCN-01 are widely stocked by multiple vendors with immediate availability in standard catalog sizes. This supply disparity reflects RK-286D's status as a low-demand, specialized research tool rather than a broadly utilized kinase inhibitor. Pricing for RK-286D is not publicly listed for standard catalog sizes, suggesting it is supplied on a quotation basis.

Research chemical procurement Specialty natural products Supply chain differentiation

Optimal Research and Procurement Scenarios for RK-286D Based on Verified Differentiation Data


Kinase Selectivity Profiling: Low-Potency PKC Control in Indolocarbazole Structure-Activity Studies

RK-286D is ideally suited as a negative control or low-potency reference compound in studies mapping the structure-activity relationships (SAR) of indolocarbazole PKC inhibitors. With an IC50 of ~10 μM against PKC—approximately 3,700-fold weaker than staurosporine and ~10-fold weaker than RK-286C—it defines the low-activity boundary for 4′-demethylamino sugar derivatives [1]. Researchers investigating the contribution of the 4′-methylamino group to kinase binding affinity can use RK-286D alongside staurosporine (IC50 2.7 nM) and RK-286C (IC50 1–3 μM) to establish a pharmacophoric potency gradient, enabling quantitative assessment of structural determinants of PKC inhibition.

Antimicrobial Natural Product Discovery: Dual-Activity Scaffold for Antibiotic Screening Libraries

RK-286D's dual classification as both an antibiotic and a PKC inhibitor makes it a relevant inclusion in natural product screening libraries aimed at identifying compounds with combined antimicrobial and kinase-modulatory activities [1]. While its weak PKC inhibition precludes its use as a dedicated kinase probe, its indolocarbazole core with a distinctive 2,6-dideoxy sugar provides a scaffold for semi-synthetic derivatization. Medicinal chemistry groups exploring glycosylation-dependent antimicrobial activity can leverage RK-286D as a starting point for generating analogs with enhanced antibiotic potency or altered kinase selectivity profiles [2].

Cell-Based PKC Functional Assays: Bleb-Formation Model for Permeability-Dependent Activity

For researchers using the K562 bleb-formation assay as a functional readout of intracellular PKC inhibition, RK-286D offers a test compound at the lower sensitivity limit of the assay [1]. This application is valuable for calibrating assay sensitivity and for distinguishing between compounds whose cellular activity is limited by membrane permeability versus intrinsic target affinity. The discrepancy between enzymatic IC50 (~10 μM) and the observed cellular bleb-inhibition activity can inform studies on indolocarbazole cellular uptake and intracellular distribution [2].

Glycosyltransferase Substrate Specificity and Natural Product Biosynthesis Research

RK-286D's unique 2,6-dideoxy-α-D-ribo-hexopyranosyl sugar moiety distinguishes it from the more common staurosporine-type glycosylation pattern [1]. This structural feature makes RK-286D a valuable reference standard for researchers studying indolocarbazole glycosyltransferases, particularly those investigating substrate flexibility and sugar donor specificity in the biosynthesis of glycosylated natural products. The compound can serve as an authentic standard for LC-MS-based metabolomic profiling of Streptomyces fermentation extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for RK-286D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.